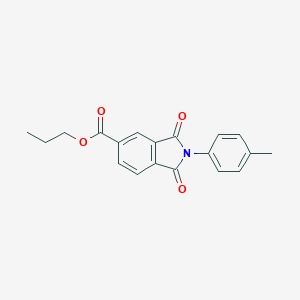![molecular formula C14H14N8O3 B391550 2-(1H-INDOL-3-YL)-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]ACETOHYDRAZIDE](/img/structure/B391550.png)
2-(1H-INDOL-3-YL)-N'-[(2E)-1-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)PROPAN-2-YLIDENE]ACETOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide is a complex organic compound that features an indole core, a hydrazide linkage, and a nitro-substituted tetraazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with a nitro-substituted tetraazole derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the use of advanced purification methods such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon (Pd/C) for hydrogenation, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include indole-3-carboxylic acid derivatives, amino-substituted tetraazole derivatives, and various substituted hydrazides .
科学的研究の応用
2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It can be used in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide involves its interaction with molecular targets such as DNA and proteins. The indole core can intercalate into DNA, disrupting its structure and function, while the nitro-substituted tetraazole moiety can form reactive intermediates that inhibit enzyme activity .
類似化合物との比較
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with applications in fluorescence and materials science.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features used in medicinal chemistry.
3-(1H-indol-3-yl)isoindolin-1-one: A derivative used in the synthesis of complex organic molecules.
Uniqueness
What sets 2-(1H-indol-3-yl)-N’~1~-[(E)-1-methyl-2-(5-nitro-2H-1,2,3,4-tetraazol-2-yl)ethylidene]acetohydrazide apart is its unique combination of an indole core, a hydrazide linkage, and a nitro-substituted tetraazole moiety.
特性
分子式 |
C14H14N8O3 |
|---|---|
分子量 |
342.31g/mol |
IUPAC名 |
2-(1H-indol-3-yl)-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide |
InChI |
InChI=1S/C14H14N8O3/c1-9(8-21-19-14(18-20-21)22(24)25)16-17-13(23)6-10-7-15-12-5-3-2-4-11(10)12/h2-5,7,15H,6,8H2,1H3,(H,17,23)/b16-9+ |
InChIキー |
MNNDFDBWZZKBIU-CXUHLZMHSA-N |
異性体SMILES |
C/C(=N\NC(=O)CC1=CNC2=CC=CC=C21)/CN3N=C(N=N3)[N+](=O)[O-] |
SMILES |
CC(=NNC(=O)CC1=CNC2=CC=CC=C21)CN3N=C(N=N3)[N+](=O)[O-] |
正規SMILES |
CC(=NNC(=O)CC1=CNC2=CC=CC=C21)CN3N=C(N=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-dibenzo[b,d]furan-3-yl-N-{[5-(8-quinolinylsulfanyl)-2-furyl]methylene}amine](/img/structure/B391470.png)
![4-(dimethylamino)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391472.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methylene}-N-dibenzo[b,d]furan-3-ylamine](/img/structure/B391473.png)
![2-methylpropanal 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B391475.png)
![2-nitro-N'-{[5-(8-quinolinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B391476.png)
![N-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-N-dibenzo[b,d]furan-3-ylamine](/img/structure/B391477.png)

![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B391479.png)
![2-methyl-3-[(3-thienylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B391480.png)
![Ethyl 2-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B391483.png)
![2-amino-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B391484.png)
![1-{2-[1-({3-Nitrobenzoyl}oxy)cyclohexyl]ethynyl}cyclohexyl 3-nitrobenzoate](/img/structure/B391486.png)
![N~7~-BENZYL-N~7~-{2-[BENZYL(BICYCLO[4.1.0]HEPT-7-YLCARBONYL)AMINO]ETHYL}BICYCLO[4.1.0]HEPTANE-7-CARBOXAMIDE](/img/structure/B391489.png)
